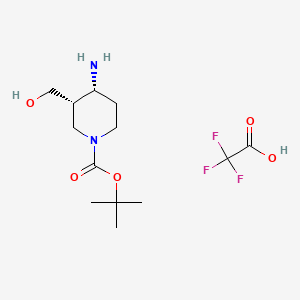
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, trifluoroacetic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate; trifluoroacetic acid: is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in their functional groups, such as methoxy or hydroxyl groups, which can influence their chemical properties and reactivity.
- Unique Properties: rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxymethyl groups, which can impart distinct reactivity and potential applications.
- Applications: While similar compounds may have overlapping applications, the specific functional groups present in rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate can make it more suitable for certain applications, such as in medicinal chemistry or material science.
Properties
Molecular Formula |
C13H23F3N2O5 |
|---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O3.C2HF3O2/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14;3-2(4,5)1(6)7/h8-9,14H,4-7,12H2,1-3H3;(H,6,7)/t8-,9-;/m1./s1 |
InChI Key |
XBRQUWCCDCTBLJ-VTLYIQCISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















